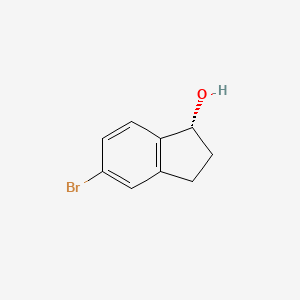

![molecular formula C16H17NO2 B1519058 4-[Benzyl(ethyl)amino]benzoic acid CAS No. 1037132-10-7](/img/structure/B1519058.png)

4-[Benzyl(ethyl)amino]benzoic acid

Übersicht

Beschreibung

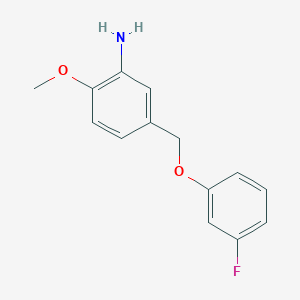

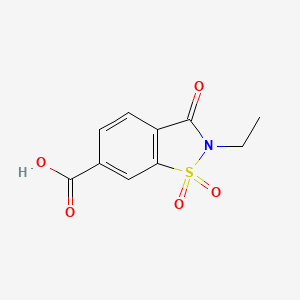

4-[Benzyl(ethyl)amino]benzoic acid is a chemical compound with the CAS Number: 1037132-10-7 . It has a molecular weight of 255.32 . It is in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4-[Benzyl(ethyl)amino]benzoic acid . The InChI code is 1S/C16H17NO2/c1-2-17(12-13-6-4-3-5-7-13)15-10-8-14(9-11-15)16(18)19/h3-11H,2,12H2,1H3,(H,18,19) .Physical And Chemical Properties Analysis

4-[Benzyl(ethyl)amino]benzoic acid is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Properties

4-[Benzyl(ethyl)amino]benzoic acid derivatives, like benzoic acid and its various derivatives, are widely recognized for their antimicrobial and antifungal capabilities. These compounds serve as preservatives in food, cosmetics, and pharmaceutical products due to their ability to inhibit bacterial and fungal growth. Their widespread use across different industries highlights their importance in maintaining product safety and integrity (del Olmo, Calzada, & Nuñez, 2017).

Prodrug Applications in Cancer Therapy

Certain derivatives of 4-[Benzyl(ethyl)amino]benzoic acid have been explored as prodrugs in the realm of cancer therapy. These prodrugs are designed to be activated into cytotoxic alkylating agents specifically at tumor sites, thereby minimizing the systemic toxicity often associated with cancer treatments. This targeted approach enhances the efficacy of chemotherapy while reducing its adverse effects on healthy tissues (Springer et al., 1990).

Applications in Material Science

In material science, derivatives of 4-[Benzyl(ethyl)amino]benzoic acid have been utilized in the synthesis of novel compounds with potential applications in electronics and photonics. For example, the integration of these derivatives into perovskite solar cells has been shown to improve device stability and power conversion efficiency, which is critical for the development of more efficient and durable solar energy technologies (Hu et al., 2018).

Drug Synthesis and Drug Delivery Systems

The chemical structure of 4-[Benzyl(ethyl)amino]benzoic acid facilitates its role in the synthesis of various drugs and drug delivery systems. Its derivatives have been used as intermediates in the synthesis of antipsychotic medications and other pharmaceutical compounds. The versatility of this chemical framework allows for the development of a wide range of therapeutic agents, showcasing the compound's significant impact on medicinal chemistry (Guo-jun, 2010).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4-[Benzyl(ethyl)amino]benzoic acid is the sodium ion (Na+) channel on the nerve membrane . The compound acts as a local anesthetic, inhibiting the nervous system by blocking the conduction of nerve impulses .

Mode of Action

4-[Benzyl(ethyl)amino]benzoic acid interacts with its target by binding to specific parts of the sodium ion channel. This affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . The compound can reduce the excitability of the membrane without affecting the resting potential .

Biochemical Pathways

The compound affects the biochemical pathway involving the conduction of nerve impulses. By blocking the sodium ion channel, it disrupts the normal flow of sodium ions, which is crucial for nerve impulse transmission .

Result of Action

The result of the action of 4-[Benzyl(ethyl)amino]benzoic acid is a loss of local sensation without affecting consciousness . This makes it useful for local surgery and treatment. It has been found to have a good local anesthetic effect and low toxicity .

Eigenschaften

IUPAC Name |

4-[benzyl(ethyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-2-17(12-13-6-4-3-5-7-13)15-10-8-14(9-11-15)16(18)19/h3-11H,2,12H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNGEQAOTMIKSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile](/img/structure/B1518989.png)

![N-cyclopropyl-4-[(cyclopropylamino)methyl]benzamide](/img/structure/B1518997.png)